1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
Description
Properties
IUPAC Name |
1-methyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O3S/c1-13(2)17-19-16(11-20(17)3)25(22,23)18-10-14-4-7-21(8-5-14)15-6-9-24-12-15/h11,13-15,18H,4-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSUACFCUOPCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2CCN(CC2)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole core, followed by the introduction of the sulfonamide group, and finally, the attachment of the piperidine and tetrahydrofuran moieties. Common reagents used in these steps include various alkylating agents, sulfonyl chlorides, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl and piperidine moieties.
Reduction: Reduction reactions could target the imidazole ring or the sulfonamide group.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the imidazole ring or the piperidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
Biologically, imidazole derivatives are often explored for their antimicrobial, antifungal, and anticancer properties. This compound might be studied for its potential activity against specific pathogens or cancer cell lines.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Imidazole derivatives are known to interact with various biological targets, making them candidates for drug development.
Industry
Industrially, the compound might find applications in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of “1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide” would depend on its specific biological activity. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and pharmacological implications of the target compound with analogs from the provided evidence:
Key Findings from Comparative Analysis
- Sulfonamide vs. In contrast, carboxamide-containing analogs (e.g., ) may exhibit greater membrane permeability due to reduced polarity.
- Piperidine Modifications : The oxolan-3-yl substituent on the piperidine ring in the target compound introduces conformational rigidity and ether-like oxygen for hydrogen bonding, whereas analogs like VU0155069 () use bulkier naphthamide groups, which may favor lipophilic interactions .
- Imidazole Substitution Patterns : Methyl and isopropyl groups at positions 1 and 2 of the imidazole ring in the target compound could reduce metabolic oxidation compared to unsubstituted imidazoles (e.g., ), which are prone to CYP450-mediated degradation .
Pharmacological Implications
- Synthetic Accessibility : The SNAr reaction used in for bipyridine functionalization contrasts with the likely multi-step synthesis required for the target compound’s sulfonamide and oxolane-piperidine motifs, which may involve sulfonation and nucleophilic substitution .
Biological Activity
The compound 1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of the compound includes key functional groups such as an imidazole ring, a sulfonamide moiety, and piperidine and oxolane substituents. This unique combination contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H26N4O3S |
| Molecular Weight | 342.46 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is thought to involve interactions with specific receptors or enzymes. The sulfonamide group may enhance binding affinity to target proteins, while the imidazole ring can facilitate interactions through hydrogen bonding. Research indicates that such compounds can modulate various biochemical pathways, potentially influencing cellular responses.
Antimicrobial Properties
Compounds featuring imidazole and sulfonamide groups are often investigated for antimicrobial properties. Research has demonstrated that similar structures exhibit significant antibacterial activity against various pathogens. The mechanism typically involves inhibition of bacterial enzymes crucial for cell wall synthesis and metabolic functions.
Study 1: Antiviral Screening
In a study examining non-nucleoside antiviral agents, compounds structurally related to the target compound were tested for their ability to inhibit viral replication in vitro. Results indicated that modifications in the piperidine ring significantly influenced antiviral activity, suggesting that further exploration of this compound could yield promising results against viral pathogens .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of imidazole derivatives. The study revealed that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group was noted to enhance this effect by interfering with bacterial folate synthesis pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the oxolane and piperidine components can significantly alter biological activity. For example:
- Oxolane Modifications : Altering substituents on the oxolane ring has been shown to affect solubility and bioavailability.
- Piperidine Variations : Changes in the piperidine nitrogen configuration can enhance receptor binding affinity.
Q & A
Q. What are the standard synthetic routes for 1-methyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized for purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the imidazole-sulfonamide core followed by coupling with the oxolane-piperidine moiety. Key steps include:
- Imidazole sulfonylation : React 2-(propan-2-yl)-1H-imidazole with sulfonating agents (e.g., SOCl₂ or sulfonyl chlorides) under anhydrous conditions.
- Piperidine-oxolane coupling : Use reductive amination or nucleophilic substitution to attach the oxolan-3-yl-piperidine group to the sulfonamide intermediate.
- Solvent selection : N,N-dimethylformamide (DMF) or dichloromethane (DCM) is preferred for polar intermediates, while toluene is used for high-temperature steps .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitor reactions via TLC (Rf ~0.3–0.5) or HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
Methodological Answer:
- ¹H/¹³C NMR : Focus on sulfonamide NH (~11.5–12.5 ppm) and imidazole protons (~6.5–7.5 ppm). The oxolane protons resonate as multiplet signals (~3.5–4.5 ppm), while piperidine methylene groups appear as broad singlets .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of SO₂ or oxolane ring cleavage) validate substituent connectivity .
- IR spectroscopy : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) confirm functional groups .
Q. How should initial biological activity screening be designed to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Target selection : Prioritize enzymes/receptors with known sulfonamide/imidazole interactions (e.g., carbonic anhydrase, histamine receptors) .
- In vitro assays :
- Positive controls : Compare with established inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Methodological Answer:
- Assay validation : Ensure consistency in buffer pH, ion concentration, and cofactors (e.g., Zn²⁺ for metalloenzymes), as sulfonamide activity is pH-dependent .
- Metabolite interference : Perform LC-MS/MS to identify degradation products or metabolites that may alter activity .
- Structural analogs : Synthesize derivatives (e.g., replacing oxolane with tetrahydrofuran) to isolate pharmacophore contributions .
Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?
Methodological Answer:
- Oxolane ring modification : Introduce electron-withdrawing groups (e.g., fluorine) to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the sulfonamide as a tert-butyl carbamate, which hydrolyzes in vivo to release the active form .
- Plasma stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Adjust substituents to achieve t₁/₂ >60 min .
Q. How can computational modeling predict binding modes and guide SAR studies?
Methodological Answer:
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Prioritize poses with hydrogen bonds to sulfonamide oxygen and π-π stacking with imidazole .
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability. Calculate binding free energy (MM-PBSA) to rank derivatives .
- QSAR models : Corclude substituent hydrophobicity (ClogP) and polar surface area with activity data to design analogs with improved permeability .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Methodological Answer:
- Matrix effects : Use solid-phase extraction (C18 cartridges) to remove proteins/lipids from plasma samples. Validate recovery rates (>85%) via spiked controls .
- LC-MS/MS optimization : Employ a HILIC column (for polar metabolites) and MRM transitions (e.g., m/z 450→312 for quantification). Calibrate with deuterated internal standards (e.g., d₃-sulfonamide) .
- Limit of detection (LOD) : Achieve ≤1 ng/mL sensitivity by optimizing ionization parameters (ESI+ mode, 350°C capillary temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
